molecular formula C12H12N2O3 B11811128 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11811128
M. Wt: 232.23 g/mol
InChI Key: ZJOPHSQUQNCPGB-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pyrazole ring can produce a dihydropyrazole compound.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that pyrazole derivatives, including 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid, exhibit significant antimicrobial activity. A study highlighted the synthesis of various pyrazoles and their evaluation against bacterial strains using the agar well-diffusion method. The results showed that certain derivatives displayed potent antibacterial effects, suggesting a potential role in developing new antimicrobial agents .

Analgesic Effects
The compound has been investigated for its analgesic properties, particularly through its interaction with neurotensin receptors. Pyrazole derivatives have been shown to influence nociceptive pathways, potentially offering non-opioid analgesic options. For instance, compounds structurally related to this compound were evaluated for their ability to modulate pain responses in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various methods have been reported for synthesizing pyrazole derivatives, including condensation reactions and cyclization processes. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Potential Therapeutic Uses

CNS Disorders
There is emerging evidence that pyrazole derivatives may have applications in treating central nervous system disorders. The modulation of neurotensin receptors suggests potential benefits in conditions such as schizophrenia and chronic pain syndromes. The ability of these compounds to act as selective ligands could lead to the development of novel treatments with fewer side effects compared to existing therapies .

Metabolic Disorders
Some studies suggest that pyrazole derivatives might be beneficial in managing metabolic disorders like type 2 diabetes and obesity. Compounds that inhibit specific enzymes involved in glucose metabolism or lipid regulation are of particular interest. The structural features of this compound may allow it to interact with relevant biological targets, warranting further investigation .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Neurotensin Receptor ActivityIdentified selective nonpeptide compounds with analgesic properties; potential for CNS applications.
Antimicrobial ScreeningDemonstrated significant antibacterial activity against various strains; potential for new drug development.
Synthesis TechniquesDetailed synthesis routes and characterization methods for pyrazole derivatives; confirmed structural integrity via spectral analysis.

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid is unique due to the combination of the methoxyphenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components .

Biological Activity

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered interest for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound exhibits significant potential due to its structural features, which facilitate interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions, where pyrazole derivatives are formed through the reaction of aryl compounds with appropriate reagents. Characterization techniques such as IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data often reveal characteristic peaks corresponding to functional groups present in the compound, such as methoxy and carboxylic acid groups .

Table 1: Spectral Data of this compound

Technique Observation
IR (KBr)3390 cm1^{-1} (-NH), 1742 cm1^{-1} (C=O)
NMR (DMSO-d6)δ 2.17 (s, 3H, CH3_3), δ 3.32 (s, 3H, OCH3_3)

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it possesses significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a series of pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis when treated with compounds similar to this compound.
  • Case Study 2 : In vitro studies showed that this compound induced apoptosis in cancer cell lines, suggesting potential applications in oncology as an anticancer agent .

Table 2: Biological Activity Summary

Activity Type Target Organism/Condition Effectiveness (MIC)
AntibacterialS. aureus0.0039 - 0.025 mg/mL
AntibacterialE. coliSimilar range as above
Anti-inflammatoryCytokine inhibitionSignificant reduction noted
AnticancerVarious cancer cell linesInduction of apoptosis observed

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)11-6-9(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

ZJOPHSQUQNCPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O

Origin of Product

United States

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